2-Amino-1-(5-chloro-2-hydroxyphenyl)ethan-1-one
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Overview
Description
2-Amino-1-(5-chloro-2-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H8ClNO2. It is also known by other names such as 5’-Chloro-2’-hydroxyacetophenone and 2-Acetyl-4-chlorophenol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a chlorine atom attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-Amino-1-(5-chloro-2-hydroxyphenyl)ethan-1-one can be achieved through several methods. One common synthetic route involves the reaction of 5-chloro-2-hydroxyacetophenone with ammonia or an amine under specific conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Amino-1-(5-chloro-2-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-1-(5-chloro-2-hydroxyphenyl)ethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-1-(5-chloro-2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups . The hydroxyl and amino groups play a crucial role in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
2-Amino-1-(5-chloro-2-hydroxyphenyl)ethan-1-one can be compared with other similar compounds such as:
2-Amino-1-(2-hydroxyphenyl)ethan-1-one: This compound lacks the chlorine atom, which may affect its reactivity and biological activity.
1-(4-Amino-2-hydroxyphenyl)ethan-1-one: The position of the amino group differs, leading to variations in chemical properties and applications.
2’-Hydroxy-5’-nitroacetophenone: . The unique combination of functional groups in this compound makes it distinct and valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H8ClNO2 |
---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
2-amino-1-(5-chloro-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H8ClNO2/c9-5-1-2-7(11)6(3-5)8(12)4-10/h1-3,11H,4,10H2 |
InChI Key |
GVNOHLJZGCGPCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CN)O |
Origin of Product |
United States |
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